

Butyrolactone II: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Butyrolactone II*

Cat. No.: *B2880108*

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This technical guide provides a comprehensive overview of **Butyrolactone II**, a fungal metabolite with significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Chemical Identity and Structure

Butyrolactone II is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure. It is a fungal metabolite that has been isolated from *Aspergillus terreus*.^{[1][2]}

IUPAC Name: methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate^[3]

Chemical Structure:

Physicochemical and Biological Properties

A summary of the key physicochemical and biological activity data for **Butyrolactone II** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₆ O ₇	[2][3][4]
Molecular Weight	356.33 g/mol	[3][4]
CAS Number	87414-44-6	[2][4]
Appearance	Solid	[2]
Purity	≥95%	[2]
Solubility	Soluble in DMSO	[1]
Storage	Store at -20°C	[1]
DPPH Radical Scavenging (EC ₅₀)	11.5 μM	[1][2]
ABTS Radical Scavenging (EC ₅₀)	68.5 μM	[1][2]
5-Lipoxygenase Inhibition (IC ₅₀)	21.43 μg/ml	[1][2]
α-Glucosidase Inhibition (IC ₅₀)	0.126 mM	[1][2]

Biological Activities and Potential Applications

Butyrolactone II has demonstrated notable biological activities, including antioxidant and enzyme-inhibiting properties. Its ability to scavenge free radicals, as indicated by its low EC₅₀ value in the DPPH assay, suggests potential applications in mitigating oxidative stress-related conditions.[1][2] Furthermore, its inhibitory effect on 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, points to its potential as an anti-inflammatory agent.[1][2][4] **Butyrolactone II** also exhibits inhibitory activity against α-glucosidase, suggesting a possible role in the management of carbohydrate metabolism.[1][2]

Experimental Protocols

Detailed methodologies for two key assays used to characterize the biological activity of **Butyrolactone II** are provided below.

DPPH Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging ability of a compound.

Materials:

- **Butyrolactone II**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (spectrophotometric grade)
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
- **Preparation of Test Samples:** Prepare a stock solution of **Butyrolactone II** in DMSO. Further dilute with methanol or ethanol to achieve a range of concentrations to be tested.
- **Assay Protocol:** a. To each well of a 96-well microplate, add a specific volume of the test sample solution. b. Add an equal volume of the 0.1 mM DPPH solution to each well. c. For the positive control, use ascorbic acid at various concentrations. d. For the blank, use the solvent (e.g., methanol or ethanol) instead of the test sample. e. Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation of Scavenging Activity:** The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_{blank} is the absorbance of the blank and A_{sample} is the absorbance of the test sample.

- **EC₅₀ Determination:** The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of **Butyrolactone II**.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

Materials:

- **Butyrolactone II**
- Human recombinant 5-lipoxygenase (5-LOX)
- Arachidonic acid (substrate)
- Buffer solution (e.g., Tris-HCl, pH 7.4)
- Positive control inhibitor (e.g., Zileuton)
- Spectrophotometer or HPLC system

Procedure:

- **Enzyme and Substrate Preparation:** a. Prepare a working solution of 5-LOX in the buffer. b. Prepare a stock solution of arachidonic acid in ethanol.
- **Preparation of Test Compound:** Prepare a stock solution of **Butyrolactone II** in DMSO and dilute to various concentrations with the assay buffer.
- **Assay Protocol:** a. Pre-incubate the 5-LOX enzyme with different concentrations of **Butyrolactone II** or the positive control for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 37°C). b. Initiate the enzymatic reaction by adding arachidonic acid to the

mixture. c. Allow the reaction to proceed for a defined period (e.g., 10 minutes). d. Stop the reaction by adding a suitable stopping reagent (e.g., an organic solvent or by placing on ice).

- **Detection of Products:** The products of the 5-LOX reaction (e.g., leukotrienes) can be measured spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like HPLC to separate and quantify the products.
- **Calculation of Inhibition:** The percentage of inhibition is calculated using the formula:

Where Activity_control is the enzyme activity without the inhibitor and Activity_sample is the enzyme activity with **Butyrolactone II**.

- **IC₅₀ Determination:** The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the concentration of **Butyrolactone II**.

Experimental Workflow

The following diagram illustrates a logical workflow for the initial screening and evaluation of **Butyrolactone II**'s antioxidant and anti-inflammatory properties.

Caption: Experimental workflow for evaluating **Butyrolactone II**.

This guide provides a foundational understanding of **Butyrolactone II**. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound in drug discovery programs.

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